molecular formula C5H10O3 B8618382 2,2-Dimethyl-1,3-dioxolan-5-ol CAS No. 89174-50-5

2,2-Dimethyl-1,3-dioxolan-5-ol

Cat. No.: B8618382
CAS No.: 89174-50-5
M. Wt: 118.13 g/mol
InChI Key: ZIAVDTKGXIGCQW-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Dioxolane and Dioxane Frameworks

2,2-Dimethyl-1,3-dioxan-5-ol (B3051470) is classified as a cyclic acetal (B89532), specifically a six-membered 1,3-dioxane (B1201747) ring. mdpi.comnih.gov This structure is an isomer of the more commonly formed five-membered ring product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as solketal (B138546). mdpi.comnih.govrsc.org The formation of either the five-membered dioxolane or the six-membered dioxane ring is a topic of interest in synthetic chemistry. nih.gov While the five-membered solketal is often the major product due to thermodynamic stability, the six-membered 2,2-dimethyl-1,3-dioxan-5-ol can also be obtained, and its formation can be influenced by the choice of catalyst and reaction conditions. nih.gov

The reaction of glycerol (B35011) with acetone (B3395972), catalyzed by an acid, can lead to both the five-membered and six-membered ring products. researchgate.netmdpi.com The six-membered ring of 2,2-dimethyl-1,3-dioxan-5-ol is thermodynamically less stable due to steric hindrance, which often results in lower yields compared to its five-membered isomer, solketal. nih.gov

Table 1: Structural Isomers from the Acetalization of Glycerol with Acetone

Compound NameRing StructureCommon Name
(2,2-dimethyl-1,3-dioxolan-4-yl)methanolFive-membered (Dioxolane)Solketal
2,2-dimethyl-1,3-dioxan-5-olSix-membered (Dioxane)-

Overview of its Potential as a Chiral Synthon and Building Block

The term "chiral synthon" refers to a building block that is a single enantiomer and can be used to synthesize other chiral molecules. While the parent compound, 2,2-dimethyl-1,3-dioxan-5-ol, is not chiral, related dioxolane structures with specific stereochemistry are valuable as chiral building blocks in organic synthesis. For instance, derivatives like (R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol are utilized for their specific stereochemistry in creating complex molecules. The rigid dioxolane ring in such compounds can influence the stereoselectivity of reactions, making them important in the synthesis of pharmaceuticals and agrochemicals.

The acetalization reaction itself can be a method to protect diol groups in a larger molecule during a multi-step synthesis. scielo.br This protective role is a fundamental application of dioxolane and dioxane formation in organic chemistry.

Contextualization within Biomass Valorization and Glycerol-Derived Compounds Research

The synthesis of 2,2-dimethyl-1,3-dioxan-5-ol is directly linked to the field of biomass valorization. mdpi.com Glycerol, the primary precursor for this compound, is a major byproduct of the biodiesel industry. mdpi.comrsc.org For every 10% of biodiesel produced, a significant amount of crude glycerol is generated. rsc.org The increasing demand for biodiesel has led to a surplus of glycerol, making its conversion into value-added chemicals an important area of research. mdpi.com

The conversion of glycerol into compounds like 2,2-dimethyl-1,3-dioxan-5-ol and its isomer, solketal, is a prime example of glycerol valorization. mdpi.comscielo.br These compounds have applications as fuel additives, which can improve the properties of gasoline and biodiesel. mdpi.com The use of glycerol-derived acetals as fuel additives is considered a green alternative to petroleum-based additives. uco.es Research in this area focuses on developing efficient and sustainable catalytic processes for the acetalization of glycerol. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89174-50-5

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxolan-4-ol

InChI

InChI=1S/C5H10O3/c1-5(2)7-3-4(6)8-5/h4,6H,3H2,1-2H3

InChI Key

ZIAVDTKGXIGCQW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)O)C

Origin of Product

United States

Chemical Reactivity and Transformation of the 2,2 Dimethyl 1,3 Dioxolan 5 Ol Framework

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C-5 position is a key site for chemical modification, enabling a variety of transformations while the dioxolane ring protects the vicinal diol functionality of the parent glycerol (B35011) molecule.

Etherification and Esterification Reactions

The hydroxyl group of 2,2-dimethyl-1,3-dioxolan-5-ol can readily undergo etherification and esterification, which are fundamental reactions for modifying the molecule's polarity or for introducing other functional groups.

Esterification: This process typically involves reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. Acid catalysts such as p-toluenesulfonic acid (PTSA) are often employed to facilitate the reaction with carboxylic acids, driving the equilibrium towards the ester product. researchgate.net For instance, studies on the isomeric compound (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as solketal (B138546), have shown high yields in esterification with fatty acids under solvent-free, acid-catalyzed conditions. researchgate.net

Enzymatic methods provide a milder and more selective alternative. Lipases, such as those from Pseudomonas or Rhizopus species, have been successfully used to catalyze the esterification of the related solketal with various vinyl esters, demonstrating high conversion and enantioselectivity. researchgate.net These biocatalytic approaches are advantageous for synthesizing chiral esters under ambient conditions.

Etherification: The synthesis of ethers from this compound can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
Esterification Carboxylic Acid (e.g., Dodecanoic acid)p-Toluenesulfonic acid (PTSA), HeatFatty Acid Ester
Esterification Vinyl Ester (e.g., Vinyl butyrate)Lipase (B570770) (e.g., from Pseudomonas fluorescens)Chiral Ester
Etherification Alkyl Halide (e.g., Benzyl bromide)Strong Base (e.g., NaH)Alkyl Ether

Oxidation Reactions

Oxidation of the secondary alcohol at the C-5 position yields the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. This transformation can be accomplished using a variety of oxidizing agents. Research on analogous structures, such as 2-phenyl-1,3-dioxan-5-ol, demonstrates this conversion to the ketone form. google.com Other related dioxolane structures with alcohol functionalities can also be oxidized to ketones or aldehydes.

It is crucial that the reaction conditions are mild enough to avoid cleaving the acid-sensitive dioxolane ring. organic-chemistry.org While the acetal (B89532) group is generally stable to neutral or basic oxidizing agents like those based on chromium (e.g., PCC) or manganese, strongly acidic conditions (e.g., Jones reagent) can lead to ring-opening side reactions. organic-chemistry.org A specific synthesis of the analogous six-membered ring ketone, 2,2-dimethyl-1,3-dioxan-5-one, utilizes sodium periodate (B1199274) (NaIO₄) to cleave a precursor, highlighting an oxidative method. chemicalbook.com

Substrate (Analogue)Oxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)2,2-Dimethyl-1,3-dioxolan-5-one
2-Phenyl-1,3-dioxan-5-olNot specified2-Phenyl-1,3-dioxan-5-one google.com
Tris(hydroxylmethyl)aminomethane derivativeSodium periodate (NaIO₄)2,2-Dimethyl-1,3-dioxan-5-one chemicalbook.com

Nucleophilic Substitutions

Direct nucleophilic substitution at the C-5 position is challenging because the hydroxyl group is a poor leaving group. To facilitate substitution, the -OH group must first be converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is a two-step process:

Activation: The alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester, which is an excellent leaving group.

Displacement: The activated substrate is then treated with a nucleophile (e.g., azide, cyanide, halide). The nucleophile attacks the carbon atom, displacing the sulfonate group via an Sₙ2 mechanism.

This strategy is fundamental in organic synthesis for converting alcohols into other functional groups. ntu.ac.uk For example, 2,3-O-isopropylidine-1-O-(4-toluenesulfonyl)-glycerol has been used to alkylate thiopyrimidines, demonstrating the utility of a tosylated dioxolane framework in nucleophilic substitution reactions. researchgate.net

Ring-Opening Reactions and Hydrolysis of the 1,3-Dioxolane (B20135) System

The 1,3-dioxolane ring is a cyclic ketal, which serves as a protecting group for a 1,2-diol. Its stability is highly dependent on the pH of the medium. While stable under basic and neutral conditions, the ring is susceptible to cleavage in the presence of acid. organic-chemistry.org

Acid-Catalyzed Ring-Opening Mechanisms

The hydrolysis of the 1,3-dioxolane ring is a classic example of acid-catalyzed acetal cleavage. The mechanism proceeds through several key steps:

Protonation: An acid catalyst protonates one of the oxygen atoms within the dioxolane ring, making it a better leaving group.

Ring-Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion. The presence of gem-dimethyl groups at the C-2 position can influence the rate of this reaction due to steric factors.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation and Release: Subsequent deprotonation and reaction steps lead to the final products: glycerol and acetone (B3395972).

This acid-lability is a defining characteristic used for the deprotection of the diol. organic-chemistry.orgwikipedia.org The reaction can be performed using aqueous acid or by transacetalization in the presence of a ketone like acetone and an acid catalyst. organic-chemistry.org

Regioselectivity and Stereoselectivity in Ring Cleavage

Hydrolysis: In the context of acid-catalyzed hydrolysis, the primary outcome is the complete cleavage of the ketal to regenerate glycerol and acetone, both of which are achiral. The question of which C2-O bond breaks first (C2-O1 or C2-O3) is not critical for the final product distribution in this symmetrical ketal.

Reductive Cleavage: The concepts of regioselectivity and stereoselectivity become highly relevant in reductive ring-opening reactions, where a hydride reagent is used in conjunction with a Lewis acid. In these cases, only one C-O bond is broken, yielding a mono-protected diol. Studies on substituted 1,3-dioxolanes have shown that the cleavage can be highly regioselective. For example, the reduction of 2-substituted cis-4-methyl-5-trifluoromethyl-1,3-dioxolanes with Cl₂AlH was found to proceed with selective cleavage of the O1-C2 bond. researchgate.net The regioselectivity is dictated by a combination of steric and electronic factors, including the stability of the potential carbocationic intermediates and the trajectory of the incoming nucleophile (hydride). researchgate.net The stereochemical outcome is often controlled by the preferential attack of the hydride from the less hindered face of the intermediate. researchgate.net

Stereoselective Transformations and Functionalization of the Dioxolane Ring

The chiral nature of solketal, derived from glycerol, makes it an excellent starting material for the synthesis of enantiomerically pure compounds. cymitquimica.comresearchgate.net The dioxolane ring plays a crucial role in directing the stereochemical outcome of reactions, enabling the synthesis of complex molecules with defined stereochemistry.

The inherent chirality of the solketal backbone is frequently exploited to induce diastereoselectivity in reactions at or adjacent to the dioxolane ring. The rigid five-membered ring structure effectively shields one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face.

A notable example is the catalytic diastereoselective Petasis reaction. In the reaction involving (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol, L-phenylalanine methyl ester, and (E)-diethyl styrylboronate, the uncatalyzed reaction exclusively yields the anti β-amino alcohol. nih.gov However, the use of specific chiral catalysts can influence the diastereomeric ratio, albeit with the anti-diastereomer often remaining the major product. nih.gov

The stereochemistry of the dioxolane ring can also direct the outcome of multicomponent reactions. For instance, the Passerini reaction, a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone, has been used to functionalize chiral aldehydes derived from solketal. mdpi.com The stereochemistry of the starting dioxolane dictates the configuration of the newly formed stereocenters.

Furthermore, the stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. This reaction proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the silyl enol ether. researchgate.net The stereochemical outcome is dependent on the geometry of the starting alkene, with cis-alkenes yielding meso-dioxolanyl cations and trans-alkenes forming chiral cations. researchgate.net

Table 1: Examples of Diastereoselective Reactions Involving the Dioxolane Framework

ReactantsReaction TypeKey Catalyst/ReagentMajor Product DiastereomerReference
(S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol, L-phenylalanine methyl ester, (E)-diethyl styrylboronatePetasis ReactionUncatalyzedanti β-amino alcohol nih.gov
Chiral aldehyde derived from solketal, carboxylic acid, isocyanidePasserini Reaction-Controlled by starting dioxolane stereochemistry mdpi.com
cis-4-Octene, acetic acid, dimethyl ketene (B1206846) silyl acetalHypervalent Iodine OxidationPhI(OAc)2, BF3·OEt2Single diastereomer of substituted dioxolane researchgate.net
trans-4-Octene, acetic acid, dimethyl ketene silyl acetalHypervalent Iodine OxidationPhI(OAc)2, BF3·OEt2Chiral racemic isomer of substituted dioxolane researchgate.net

The 2,2-dimethyl-1,3-dioxolane (B146691) group is an effective protecting group for 1,2-diols, a strategy widely used in the synthesis of complex molecules. This protection allows for selective reactions to occur at other positions of the molecule without affecting the diol functionality. The rigidity of the dioxolane ring can also influence the stereochemical outcome of reactions at remote positions.

In the synthesis of various natural products and their analogues, solketal is frequently used as a chiral starting material. beilstein-journals.org For instance, the synthesis of ether lipids often begins with either (R)- or (S)-solketal. The dioxolane protects the glycerol backbone, allowing for selective modification of the primary hydroxyl group. beilstein-journals.org This strategy has been employed in the synthesis of Platelet-Activating Factor (PAF) analogues, where the chirality at the sn-2 position of the glycerol backbone is controlled by starting with the appropriate enantiomer of solketal. beilstein-journals.org

The dioxolane protecting group can be removed under acidic conditions to reveal the diol. beilstein-journals.org This deprotection step is often a crucial part of the synthetic sequence, allowing for further functionalization of the liberated hydroxyl groups. The stability of the dioxolane ring to a wide range of reaction conditions makes it a valuable tool for multistep synthesis.

A key application of this strategy is the selective functionalization of C-H bonds. While the dioxolane ring itself is relatively inert, its presence can direct transition metal catalysts to functionalize specific C-H bonds elsewhere in the molecule. For example, catalytic systems have been developed that can selectively aminate aliphatic C-H bonds in the presence of the dioxolane moiety. google.com This allows for the introduction of nitrogen-containing functional groups at positions that would be difficult to access through traditional synthetic methods.

Applications in Advanced Organic Synthesis As a Chiral Building Block and Intermediate

Precursor to Chiral Polyols, Alcohols, and Diols

2,2-Dimethyl-1,3-dioxolan-5-ol serves as a protected form of glycerol (B35011), a fundamental polyol. wikipedia.org This protection strategy is central to its application in synthesizing more complex chiral molecules. The free primary hydroxyl group can be selectively functionalized, most commonly through esterification with carboxylic acids, to create protected monoglycerides. wikipedia.orgnih.gov Subsequent removal of the isopropylidene protecting group, typically using an acid catalyst in an aqueous or alcoholic medium, reveals a chiral diol. wikipedia.org This straightforward deprotection step regenerates the 1,2-diol functionality, yielding chiral mono-acylated glycerols which are themselves valuable chiral diols.

This strategy allows for the regioselective synthesis of chiral lipids and phospholipids. For instance, after deprotection, the newly freed vicinal diols can be further esterified to produce specific di- or triglycerides. wikipedia.org An alternative pathway involves converting solketal (B138546) into the chiral epoxide, glycidol (B123203) (2,3-epoxy-1-propanol), which can be selectively opened to introduce functionality and generate chiral 1,3-diols. wikipedia.org The compound's role as a precursor is summarized in its ability to mask two hydroxyl groups in glycerol, allowing for selective chemistry at the remaining hydroxyl group, followed by deprotection to unveil a chiral polyol scaffold.

Synthetic Utility of Solketal as a Precursor
Starting MaterialKey TransformationProduct ClassSignificance
This compound1. Esterification of free -OH 2. Acid-catalyzed deprotectionChiral Mono-acylated Glycerols (Diols)Access to enantiopure glycerolipids and phospholipids. google.com
This compoundConversion to Glycidol, followed by ring-openingChiral 1,3-Diols and other functionalized alcoholsProvides access to a different substitution pattern on the glycerol backbone. wikipedia.org

Intermediate in the Total Synthesis of Natural Products

The enantiopure nature of this compound makes it an ideal starting material or intermediate in the total synthesis of biologically active natural products. google.comnih.gov Its pre-defined stereochemistry allows chemists to construct complex molecular architectures with a high degree of stereocontrol, obviating the need for chiral resolutions or asymmetric steps later in the synthesis.

In the quest to synthesize complex marine natural products, which often possess multiple stereocenters and unique structural motifs, chemists frequently rely on versatile chiral building blocks. nih.govnih.govmdpi.com While specific, named examples of total syntheses of marine natural products beginning directly from this compound are not prominently featured in general reviews, its role as a fundamental C3 chiral synthon is well-established. google.comnih.gov Synthetic strategies for marine alkaloids such as the clavepictines and lepadin B have utilized novel chiral building blocks to establish key stereocenters. nih.gov The structural backbone of solketal provides a ready-made stereocenter that can be incorporated into larger, more complex frameworks typical of marine-derived molecules. Its functional handle, the primary alcohol, allows for chain extension, while the protected diol ensures that the inherent chirality is carried through the synthetic sequence.

The synthesis of furanosides and other carbohydrate-based molecules often requires chiral precursors to build the carbon framework. This compound is a direct precursor to 2,3-O-isopropylidene-D(R)-glyceraldehyde, a pivotal C3 chiron in carbohydrate chemistry. tue.nl The synthesis of this key aldehyde is achieved through the oxidation of the primary alcohol of solketal. This chiral aldehyde is then used as an electrophile in carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to extend the carbon chain. This process allows for the construction of five-carbon sugar backbones, which can then be cyclized to form the furanoside ring system. This strategy, starting from D-mannitol to produce the same glyceraldehyde, highlights the importance of this C3 building block in accessing more complex chiral molecules. tue.nl Therefore, solketal serves as an accessible starting material for the synthesis of unnatural nucleosides and other furanose-containing structures. nih.gov

Role in Asymmetric Synthesis and Chiral Pool Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. bioengineer.org One of the most effective strategies to achieve this is "chiral pool synthesis," which utilizes readily available, inexpensive, and enantiomerically pure compounds from nature as starting materials. This compound is a prominent member of this chiral pool, derived from the natural product glycerol. acs.org Its use allows for the transfer of chirality from a simple starting material to a complex target molecule.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. nih.gov The rigid, chiral scaffold of the 1,3-dioxolane (B20135) ring system makes it an excellent platform for the design of such auxiliaries. The hydroxyl group of this compound can be used to attach the molecule to a substrate, for example, by forming an ester or ether linkage. The steric bulk and fixed conformation of the dioxolane ring then block one face of the reactive center, forcing an incoming reagent to attack from the opposite, less-hindered face, thus inducing high diastereoselectivity.

Furthermore, the dioxolane framework is integral to the design of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. semanticscholar.org For instance, chiral diamines of the dioxolane series have been synthesized and used in complex formation with metals like cobalt. The defined stereochemistry of the dioxolane backbone positions the coordinating atoms in a specific spatial arrangement, which is key to achieving high enantioselectivity in reactions such as asymmetric hydrogenation.

Applications of Dioxolane Moieties in Asymmetric Synthesis
ApplicationPrinciple of ActionExample Reaction Types
Chiral AuxiliaryTemporary incorporation to a substrate to provide steric hindrance and direct the approach of reagents. nih.govAlkylation, Aldol Reactions, Diels-Alder Reactions. bohrium.com
Chiral LigandCoordination to a metal catalyst to create a chiral pocket around the active site. semanticscholar.orgAsymmetric Hydrogenation, Asymmetric Oxidation.

The inherent chirality of the 2,2-Dimethyl-1,3-dioxolane (B146691) system is directly leveraged in various enantioselective methodologies. Closely related structures, such as chiral 1,3-dioxolan-4-ones derived from α-hydroxy acids, demonstrate the power of this scaffold in controlling stereochemistry. nih.gov In these systems, deprotonation creates an enolate where one face is shielded by the dioxolane ring, leading to highly diastereoselective reactions with electrophiles like aldehydes (aldol reaction), alkyl halides (alkylation), and activated alkenes (Michael addition). nih.gov

The same principle applies when this compound is used as a chiral auxiliary. By attaching a prochiral ketone or alkene to the hydroxyl group, the dioxolane moiety directs subsequent transformations. For example, in a substrate-controlled aldol reaction, the chiral environment created by the auxiliary would favor the formation of one of two possible diastereomeric products. nih.gov After the key bond-forming step, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. This strategy effectively transfers the stereochemical information from the simple, inexpensive solketal molecule to a more valuable, complex product.

Protective Group Chemistry for 1,2- and 1,3-Diols in Multi-step Synthesis

In the realm of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy. The 2,2-dimethyl-1,3-dioxolane group, also known as an acetonide or isopropylidene ketal, is a widely employed protecting group for 1,2- and 1,3-diols due to its ease of formation and cleavage under specific conditions. wikipedia.orgbamu.ac.in The compound this compound is a prime example of this strategy, as it is essentially a glycerol molecule in which the 1,2-diol moiety is masked.

The formation of this cyclic ketal is typically achieved by reacting a polyol, such as glycerol, with acetone (B3395972) or its equivalent (e.g., 2,2-dimethoxypropane) under acidic catalysis. bamu.ac.innih.gov This reaction is reversible and driven to completion by removing the water generated during the reaction. libretexts.org The resulting acetonide is stable under a wide range of conditions, including those that are basic, nucleophilic, oxidative, and reductive, making it an excellent choice for syntheses involving multiple transformations. libretexts.org

The utility of this compound in multi-step synthesis lies in the differentiation of the hydroxyl groups of the parent glycerol. With the 1,2-diol protected, the remaining primary hydroxyl group at the C5 position is free to undergo a variety of chemical modifications, such as esterification, etherification, or oxidation, without affecting the other two oxygen functions. wikipedia.org This allows for the sequential and regioselective functionalization of the glycerol backbone.

Once the desired transformations on the free hydroxyl group are complete, the acetonide protecting group can be readily removed. This is typically accomplished through acid-catalyzed hydrolysis, using dilute aqueous acid, which regenerates the original 1,2-diol. wikipedia.org The lability of the acetonide group under acidic conditions, while being stable to basic and other common reagents, provides the orthogonality required for complex synthetic routes.

Table 1: Conditions for Acetonide Protection and Deprotection

Transformation Reagents Typical Conditions Reference
Protection (Ketalization)Acetone or 2,2-Dimethoxypropane (B42991)Acid catalyst (e.g., p-TsOH, Iodine), Room Temp. to Reflux bamu.ac.inlibretexts.org
Deprotection (Hydrolysis)WaterAcid catalyst (e.g., aq. HCl, aq. Acetic Acid) wikipedia.org

Building Block for Complex Heterocyclic Structures

Chiral building blocks are fundamental to the asymmetric synthesis of complex molecules, particularly those containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. This compound and its commercially available isomer, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), are valued as versatile chiral precursors for the synthesis of sophisticated heterocyclic systems. sigmaaldrich.comchemimpex.com

The synthetic utility of this scaffold arises from its bifunctional nature: it possesses a protected diol and a reactive primary alcohol within a single, enantiomerically defined molecule. The free hydroxyl group serves as a handle for introducing the dioxolane moiety into larger structures through reactions like ether or ester bond formation. wikipedia.org The chiral center adjacent to this hydroxyl group directs the stereochemical outcome of subsequent reactions, enabling the construction of specific stereoisomers of the target heterocycle.

Research has shown that derivatives of protected glycerol are used to prepare a range of complex heterocyclic compounds. For example, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol has been utilized as a starting material for the synthesis of tetraoxaspiroundecanes and spiropyrans. sigmaaldrich.comchemdad.com In these syntheses, the chiral backbone of the dioxolane derivative is incorporated into the final spirocyclic ring system.

The general strategy involves modifying the primary alcohol, followed by reactions that form the new heterocyclic ring. After the core heterocyclic structure is assembled, the acetonide protecting group can be removed if desired, revealing a diol functionality that can be used for further derivatization or to influence the molecule's biological activity and physical properties, such as solubility.

Table 2: Examples of Heterocyclic Systems Synthesized from Protected Glycerol Derivatives

Starting Material Isomer Resulting Heterocyclic Class Key Synthetic Feature Reference
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolTetraoxaspiroundecanesIncorporation of the chiral backbone into a spirocyclic system. sigmaaldrich.comchemdad.com
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolSpiropyransUse as a chiral precursor to construct the spiro core. sigmaaldrich.comchemdad.com
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol(S)-Glyceraldehyde acetonideOxidation of the primary alcohol to an aldehyde. sigmaaldrich.comchemdad.com

The application of these chiral building blocks streamlines the synthesis of complex targets by providing a ready-made stereocenter, thus avoiding the need for challenging asymmetric induction steps later in the synthetic sequence.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,2-Dimethyl-1,3-dioxolan-5-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups, the dioxolane ring, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons, with nearby electronegative oxygen atoms causing a downfield shift.

The expected proton signals include:

A singlet for the six protons of the two equivalent methyl groups.

Multiplets for the three protons on the dioxolane ring (CH and CH₂ groups). The coupling between these non-equivalent protons would result in complex splitting patterns.

A broad singlet for the hydroxyl (OH) proton, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (2 x CH₃)1.3 - 1.5Singlet
Methylene (CH₂)3.6 - 4.2Multiplet
Methine (CH)4.3 - 4.5Multiplet
Hydroxyl (OH)Variable (e.g., 2.0 - 4.0)Broad Singlet

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. In a broadband decoupled ¹³C NMR spectrum, all signals typically appear as singlets.

The expected signals are:

One signal for the two equivalent methyl carbons.

A signal for the quaternary carbon of the acetal (B89532) group (C(CH₃)₂).

Signals for the two carbons of the dioxolane ring (CH and CH₂).

The chemical shifts are significantly affected by the attached oxygen atoms, which deshield the carbon nuclei and shift their signals downfield. youtube.com The quaternary carbon atom bonded to two oxygen atoms is expected to appear furthest downfield in the aliphatic region. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (2 x C H₃)25 - 30
Methylene (C H₂)65 - 75
Methine (C H)70 - 80
Quaternary (C (CH₃)₂)105 - 115

Note: Predicted values based on general principles of ¹³C NMR spectroscopy. The specific solvent can influence the exact chemical shifts. pitt.edu

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used in studies involving isotopic labeling. While not a routine characterization method, it is invaluable for probing reaction mechanisms and metabolic pathways. By replacing specific protons with deuterium atoms, researchers can track the fate of these atoms through a chemical transformation. nih.gov For instance, deuterium labeling of a precursor could be used to understand the stereochemistry of enzymatic reactions or to follow the metabolic pathway of this compound in biological systems. researchgate.net The synthesis of deuterium-labeled analogues allows for their use as internal standards in quantitative mass spectrometry-based assays. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragment would likely result from the loss of a methyl group (CH₃•) to form a stable oxonium ion, giving a peak at m/z = [M-15]⁺. Other potential fragmentation pathways include the loss of the hydroxyl group or cleavage of the dioxolane ring. The fragmentation of the related compound 2,2-dimethyl-1,3-dioxolane (B146691) often shows a base peak at m/z 43 (acetyl cation) and another significant peak at m/z 87, corresponding to the loss of a methyl group. chemicalbook.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 118.13 g/mol )

m/zProposed Fragment
118[M]⁺ (Molecular Ion)
103[M - CH₃]⁺
101[M - OH]⁺
59[C₃H₇O]⁺
43[C₂H₃O]⁺ (Acetyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl and acetal functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600 - 3200O-H (Alcohol)Stretching (Broad)
3000 - 2850C-H (Alkyl)Stretching
1200 - 1000C-O (Acetal, Alcohol)Stretching

The most prominent feature would be a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. Strong C-O stretching bands, typical for ethers and alcohols, are expected in the fingerprint region between 1200 and 1000 cm⁻¹.

Chromatographic Techniques (GC-MS, TLC, Column Chromatography) for Purity and Product Identification

Chromatographic techniques are essential for the separation, purification, and identification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It can be used to separate this compound from other volatile components in a mixture and provide a mass spectrum for definitive identification. spectrabase.com The retention time in the GC column is a characteristic property, while the MS provides the molecular weight and fragmentation pattern.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components separate based on their polarity. The position of the spot corresponding to this compound (visualized, for example, with a potassium permanganate (B83412) stain) can be compared to that of a standard.

Column Chromatography: For the purification of larger quantities, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is passed through to separate the components based on their differential adsorption. This technique is effective for isolating this compound from starting materials and byproducts. researchgate.net

Optical Rotation for Enantiomeric Purity and Absolute Configuration Determination

Optical rotation is a fundamental chiroptical property utilized in research to characterize chiral molecules like this compound. This technique measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The direction and magnitude of this rotation are crucial for determining the enantiomeric purity of a sample and can be used to assign the absolute configuration of its stereocenters.

Enantiomers, such as (R)-2,2-Dimethyl-1,3-dioxolan-5-ol and (S)-2,2-Dimethyl-1,3-dioxolan-5-ol, are non-superimposable mirror images that rotate plane-polarized light by an equal amount but in opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign. Conversely, the enantiomer that rotates light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) sign. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). The relationship is defined by the Biot's law equation:

[α]λT = α / (l × c)

Where:

[α]λT is the specific rotation at a given temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) for solutions or the density for neat liquids.

Determining Enantiomeric Purity

In a research setting, if the specific rotation of an enantiomerically pure sample of this compound is known, the enantiomeric excess (ee) of a mixture can be determined by measuring its observed rotation. The enantiomeric excess is a measure of the purity of the sample, indicating how much more of one enantiomer is present than the other. It is calculated using the formula:

Enantiomeric Excess (% ee) = ([α]mixture / [α]pure enantiomer) × 100%

For instance, if a pure sample of (R)-2,2-Dimethyl-1,3-dioxolan-5-ol has a specific rotation of -X°, a mixture with a specific rotation of -0.5X° would have an enantiomeric excess of 50% in favor of the (R)-enantiomer.

Assigning Absolute Configuration

While the sign of rotation (+ or -) distinguishes one enantiomer from another, it does not directly reveal the absolute configuration (R or S) at the chiral center. The relationship between the sign of optical rotation and the R/S designation is not predictable and must be established experimentally. This is typically achieved by:

Synthesizing the chiral compound from a starting material of known absolute configuration through a reaction pathway that does not affect the stereocenter.

Using advanced analytical techniques like X-ray crystallography on a single crystal of one of the enantiomers.

Employing computational methods to predict the optical rotation for a known absolute configuration.

Once the absolute configuration of one enantiomer (e.g., establishing that the (S)-enantiomer is dextrorotatory) is determined, the configuration of its mirror image is automatically known (the (R)-enantiomer would be levorotatory).

Research Findings

Interactive Data Table: Hypothetical Optical Rotation Data for this compound Enantiomers

Note: The following data is illustrative and not based on published experimental results.

CompoundAbsolute ConfigurationSign of RotationHypothetical Specific Rotation [α]D20 (c=1, CHCl3)
This compoundS(+)+15.2°
This compoundR(-)-15.2°
This compoundracemate (±)

This hypothetical table demonstrates that the (S) and (R) enantiomers would have specific rotations of equal magnitude but opposite signs, while the racemic mixture would exhibit no optical rotation. In a research context, establishing such a data table is a critical step in the characterization of newly synthesized or isolated chiral compounds.

Computational Chemistry Studies on 2,2 Dimethyl 1,3 Dioxolan 5 Ol and Analogs

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. ekb.eg DFT calculations are used to determine the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity. sid.ir

Research on dioxolane and dioxane analogs demonstrates the utility of DFT in elucidating electronic properties. sid.irresearchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability, while a small gap suggests higher reactivity. researchgate.net For instance, DFT calculations at the B3LYP/6-311G level have been used to compute the HOMO-LUMO energies for N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, a dioxane analog, confirming that charge transfer occurs within the molecule. sid.ir

Furthermore, DFT is employed to generate electron density maps, which visualize the charge distribution and help identify electrophilic and nucleophilic sites within a molecule. sid.ir Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides detailed information about charge transfer and hyperconjugative interactions between orbitals.

Table 1: Representative Electronic Properties of a Dioxane Analog Calculated by DFT. sid.ir
ParameterCalculated Value (a.u.)Significance
HOMO Energy-0.23929Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy0.01190Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)0.25119Indicates chemical reactivity and kinetic stability.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable spatial arrangements of atoms (conformers) and determining their relative energies. Computational methods are extensively used to map the potential energy surface of molecules like 2,2-Dimethyl-1,3-dioxolan-5-ol and its analogs.

For the related 1,3-dioxane (B1201747) systems, quantum-chemical studies have revealed pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net The global minimum on the potential energy surface for substituted 1,3-dioxanes typically corresponds to a chair conformer. researchgate.net Local minima are often occupied by axial chair and various twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.netresearchgate.net For example, in a study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, DFT calculations showed that the conformational equilibrium involves chair conformers with axial and equatorial hydroxymethyl groups, as well as a 2,5-twist structure. researchgate.net The relative stability of these conformers can be influenced by the solvent, with different conformers predominating in different media. researchgate.net

These computational predictions can be validated by comparing calculated parameters, such as theoretical vicinal coupling constants, with experimental data obtained from NMR spectroscopy. researchgate.net This synergy between computational prediction and experimental validation is essential for accurate stereochemical assignment. windows.net

Table 2: Calculated Relative Energies of 5-substituted 1,3-Dioxane Conformers (kcal/mol). researchgate.net
ConformerRelative Energy (ΔE) for 5-Ethyl-1,3-dioxaneRelative Energy (ΔE) for 5-Phenyl-1,3-dioxane
Equatorial Chair (Ceq)0.000.00
Axial Chair (Cax)0.891.49
2,5-Twist (2,5-T)5.885.59
1,4-Twist (1,4-T)7.558.23

Mechanistic Investigations of Dioxolane-Forming Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. The formation of dioxolanes, typically from the reaction of a diol with a carbonyl compound, has been a subject of such mechanistic studies. organic-chemistry.org

DFT calculations have been used to investigate analogous reactions, such as the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane (B79455) and 1,2-ethanediol. researchgate.net These studies support a stepwise mechanism. researchgate.net The process begins with an initial bimolecular dehydration to form a monoester intermediate. This is followed by a unimolecular elimination step, which leads to the formation of the five-membered cyclic ester. researchgate.net By calculating the thermodynamic and kinetic parameters for each step, researchers can determine the reaction's feasibility and the energy barriers involved. The influence of solvents and catalysts on the reaction mechanism can also be modeled, providing a comprehensive understanding of the reaction dynamics. researchgate.net

Table 3: Calculated Thermochemical Parameters for the Reaction of Boronic Acids with cis-Ethylene Glycol. researchgate.net
ParameterValue (kcal/mol)Computational Level
ΔEelec-3.7MP2(FC)/cc-pVTZ
ΔEzpe-3.7MP2 Thermal Corrections
ΔH0298-2.3MP2 Thermal Corrections

Quantitative Structure-Reactivity Relationships and Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net This data-driven approach allows for the prediction of reactivity for new, un-synthesized molecules. chemrxiv.org

The process begins with the calculation of a set of molecular descriptors for each compound in a training set. These descriptors are numerical representations of the molecule's structural, electronic, or physicochemical properties, often derived from quantum chemical calculations. A mathematical model, frequently based on multivariate linear regression, is then developed to establish a relationship between these descriptors and the observed reactivity. chemrxiv.org

For example, a QSRR workflow might involve transforming 3D molecular structures into machine-learnable descriptors. chemrxiv.org These descriptors are then linked to a quantum molecular property, which in turn is correlated with the experimental reactivity parameter of interest. chemrxiv.org While specific QSRR studies on this compound are not prominent, the methodology has been widely applied to various classes of organic compounds, demonstrating its potential for predicting reactivity within the dioxolane family. nih.govnih.gov

Table 4: Conceptual Framework of a QSRR Model.
ComponentDescriptionExample
Molecular DescriptorsNumerical values representing molecular properties.HOMO/LUMO energies, dipole moment, molecular weight, partial charges.
Reactivity ParameterExperimentally measured reactivity.Reaction rate constant (k), equilibrium constant (K), biological activity (IC50).
Mathematical ModelEquation linking descriptors to reactivity.Multiple Linear Regression (MLR): Reactivity = c0 + c1(D1) + c2(D2) + ...

In-Depth Article on this compound Unattainable Due to Lack of Specific Research

Following a comprehensive investigation into the chemical compound this compound, it has been determined that there is a notable scarcity of specific, in-depth scientific literature required to construct a detailed article based on the requested outline. The available research is insufficient to thoroughly address the emerging research areas and future perspectives concerning this particular molecule.

Extensive searches have revealed that scientific inquiry has largely focused on related isomers and structural analogs, rather than this compound itself. The majority of published studies pertain to compounds such as 2,2-Dimethyl-1,3-dioxolan-4-methanol (commonly known as solketal) or the six-membered ring structure, 2,2-Dimethyl-1,3-dioxan-5-ol (B3051470).

As a result, a detailed and scientifically accurate discussion on the following mandated topics for this compound cannot be substantiated with current research findings:

Emerging Research Areas and Future Perspectives

Advanced Chiral Resolution and Derivatization Techniques:Chiral separation is crucial for stereoisomers. While methods exist for related chiral dioxolanes, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolanenih.gov, there is a lack of studies detailing advanced resolution or derivatization techniques specifically developed for the enantiomers of 2,2-Dimethyl-1,3-dioxolan-5-ol.

Given the strict adherence required to focus solely on this compound, the creation of a thorough, informative, and scientifically accurate article as per the provided structure is not feasible. The necessary research to support such an article does not appear to be publicly available at this time.

Q & A

Q. What statistical methods optimize synthesis parameters for this compound?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Central composite designs model non-linear interactions.
  • Validation : ANOVA evaluates catalyst loading (p < 0.05), acetone:glycerol ratio (~4:1), and reaction time (2–6 hrs) via Statgraphics Centurion .

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